![molecular formula C32H35N B13654289 Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine](/img/structure/B13654289.png)
Bis(4'-(tert-butyl)-[1,1'-biphenyl]-4-yl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine is an organic compound characterized by the presence of two tert-butyl groups attached to a biphenyl structure, with an amine group at the para position. This compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine typically involves the reaction of 4-tert-butylbiphenyl with an amine source under controlled conditions. One common method includes the use of lithium di-tert-butylbiphenylide as a catalyst, which facilitates the formation of the desired amine derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, oxides, and reduced amine compounds.
Scientific Research Applications
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine has a wide range of applications in scientific research:
Biology: The compound’s stability and reactivity make it useful in biochemical assays and studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a radical anion, accepting electrons and facilitating various chemical transformations. This property is particularly useful in catalysis and organic synthesis .
Comparison with Similar Compounds
Similar Compounds
4,4’-di-tert-Butylbiphenyl: Similar in structure but lacks the amine group, making it less reactive in certain chemical reactions.
1-tert-Butyl-4-(4-tert-butylphenyl)benzene: Another related compound with similar stability but different reactivity due to the absence of the amine group.
Uniqueness
Bis(4’-(tert-butyl)-[1,1’-biphenyl]-4-yl)amine stands out due to its unique combination of stability and reactivity, particularly in catalysis and organic synthesis. The presence of the amine group enhances its versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C32H35N |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
4-(4-tert-butylphenyl)-N-[4-(4-tert-butylphenyl)phenyl]aniline |
InChI |
InChI=1S/C32H35N/c1-31(2,3)27-15-7-23(8-16-27)25-11-19-29(20-12-25)33-30-21-13-26(14-22-30)24-9-17-28(18-10-24)32(4,5)6/h7-22,33H,1-6H3 |
InChI Key |
CBLPZAJZYYRZBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4=CC=C(C=C4)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



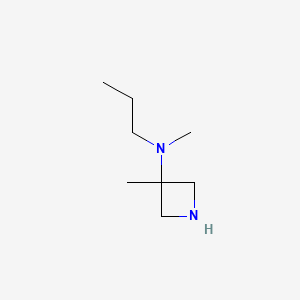

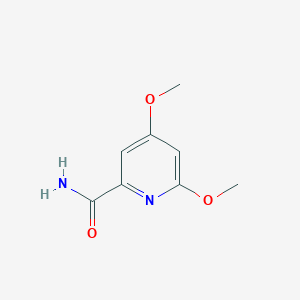
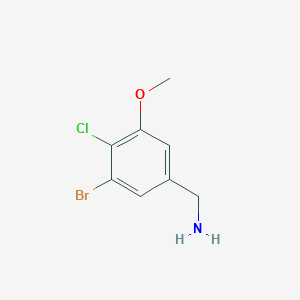
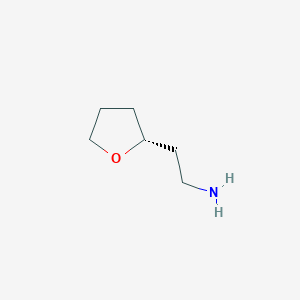

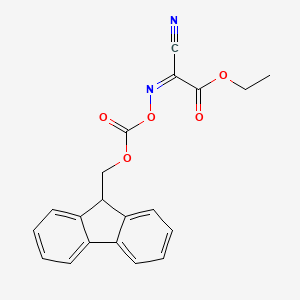
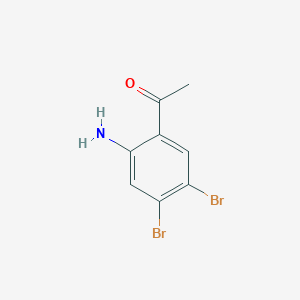
![7-Methoxybenzo[b]thiophen-2-amine](/img/structure/B13654290.png)
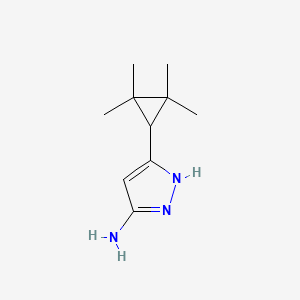
![(2R)-2-amino-3-methyl-N-[(1S)-1-phenylethyl]butanamide](/img/structure/B13654302.png)
![Thieno[2,3-d]pyridazine-3-carbaldehyde](/img/structure/B13654310.png)
![4-amino-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13654315.png)
